![molecular formula C13H15NO7 B14286034 N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid CAS No. 115705-34-5](/img/structure/B14286034.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid is an organic compound that features a methoxyphenyl group attached to a carbonyl-protected aspartic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid typically involves the protection of the amino group of aspartic acid followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The protected aspartic acid is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-methoxyphenyl group. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the aspartic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}glutamic acid
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}alanine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}serine
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid is unique due to the presence of both the methoxyphenyl group and the aspartic acid moiety. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
115705-34-5 |
|---|---|
Formule moléculaire |
C13H15NO7 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methoxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C13H15NO7/c1-20-9-4-2-8(3-5-9)7-21-13(19)14-10(12(17)18)6-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
Clé InChI |
XBKYPZOLAAFYCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
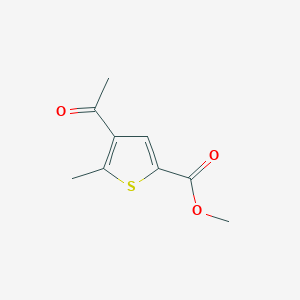
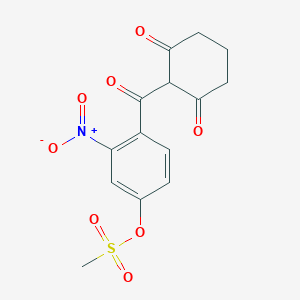
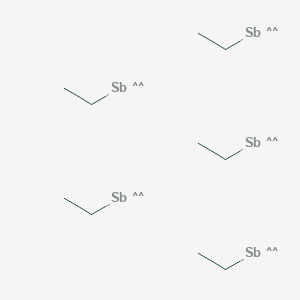
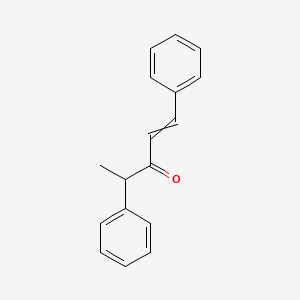
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)



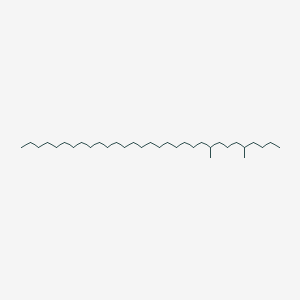
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)

